molecular formula C7H13NO4 B190727 Calystegine B4 CAS No. 184046-85-3

Calystegine B4

Cat. No.: B190727
CAS No.: 184046-85-3
M. Wt: 175.18 g/mol
InChI Key: FXFBVZOJVHCEDO-BNWJMWRWSA-N
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Description

Calystegine B4 is a polyhydroxylated nortropane alkaloid found in various solanaceous plants, such as potatoes and aubergines. It is part of a group of compounds known as calystegines, which are known for their ability to inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates. This inhibition can lead to various biological effects, making this compound a compound of interest in both scientific research and potential therapeutic applications.

Mechanism of Action

Target of Action

Calystegine B4 primarily targets β-glucocerebrosidase , a lysosomal enzyme . This enzyme plays a crucial role in the metabolism of glucocerebrosides, and its dysfunction is associated with Gaucher’s disease .

Mode of Action

This compound acts as a competitive inhibitor of β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity . The binding of this compound to β-glucocerebrosidase involves favorable van der Waals interactions and hydrogen bonding .

Biochemical Pathways

This compound affects several cellular pathways, including apoptosis, oxidative and ER stress, inflammation, and the PI3K/AKT/mTOR metabolic-associated axis . By inhibiting β-glucocerebrosidase, this compound can influence these pathways and alter cellular metabolism .

Result of Action

Treatment with this compound has been shown to promote cell survival under hyperglycemic conditions . It significantly reduces oxidative stress, mitochondrial dynamics failure, and ER stress, while improving the endogenous cellular antioxidant defenses . Furthermore, this compound efficiently prevents the hyperglycemia-mediated inflammatory response .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of hyperglycemia . Under hyperglycemic conditions, this compound has been shown to improve the metabolic activity of human adipose-derived stromal stem cells .

Biochemical Analysis

Biochemical Properties

Calystegine B4 interacts with various enzymes and proteins. It is known to inhibit human lysosomal β-glucocerebrosidase . A molecular docking study revealed that this compound had favorable van der Waals interactions and hydrogen bonding with this enzyme . Furthermore, a BAHD acyltransferase from Atropa belladonna, involved in this compound biosynthesis, has been discovered . This enzyme, localized to mitochondria, catalyzes 3β-tropanol and tigloyl-CoA to form 3β-tigloyloxytropane, a key intermediate in this compound biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In a study investigating its effect on human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycemic conditions, this compound was found to promote cell survival and significantly diminish oxidative stress, mitochondrial dynamics failure, and ER stress . It also improved the endogenous cellular antioxidant defenses .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits glycosidases, blocking carbohydrate metabolism and inducing lysosomal storage toxicity . It also interacts with the PI3K/AKT/mTOR pathway, promoting this pathway and helping to restore defective metabolic functions in cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to inhibit glycosidases, blocking carbohydrate metabolism . It also interacts with the PI3K/AKT/mTOR pathway, promoting this pathway and helping to restore defective metabolic functions in cells .

Subcellular Localization

A BAHD acyltransferase involved in this compound biosynthesis has been found to be localized to mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of calystegine B4 has been achieved through various synthetic strategies. One notable method involves the use of commercially available chiral L-dimethyl tartrate as a starting material. The synthesis proceeds through a series of 13 steps, including the Michael addition and aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner. Reduction of the nitro group in the presence of di-tert-butyl dicarbonate (Boc2O) efficiently converts the intermediate to amino cycloheptanone, which is then transformed into the desired this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. advancements in synthetic organic chemistry may pave the way for more efficient and scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Calystegine B4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the nortropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of nitro groups can produce amines.

Scientific Research Applications

Calystegine B4 has several scientific research applications, including:

Comparison with Similar Compounds

  • Calystegine B1
  • Calystegine B2
  • Calystegine B3
  • Calystegine A3
  • Calystegine A5
  • Calystegine A6
  • Calystegine A7

Uniqueness: Calystegine B4 is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its potent glycosidase inhibitory activity. Compared to other calystegines, this compound has distinct binding orientations and interactions with glycosidases, making it a valuable compound for studying enzyme inhibition and developing therapeutic agents .

Properties

IUPAC Name

(1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFBVZOJVHCEDO-BNWJMWRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]([C@@H]([C@@H]([C@@H]1N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317306
Record name Calystegine B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184046-85-3
Record name Calystegine B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184046-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184046853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calystegine B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calystegine B4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q29YLG74LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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